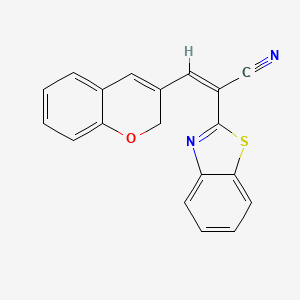
SALOR-INT L363774-1EA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L363774-1EA, also known as 2-(1,3-benzothiazol-2-yl)-3-(2H-chromen-3-yl)acrylonitrile, is a chemical compound with the molecular formula C19H12N2OS and a molecular weight of 316.38 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring and a chromene moiety connected by an acrylonitrile group .
Preparation Methods
The synthesis of SALOR-INT L363774-1EA typically involves the reaction of 2-aminobenzothiazole with 3-formylchromone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired acrylonitrile derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
SALOR-INT L363774-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
SALOR-INT L363774-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L363774-1EA involves its interaction with specific molecular targets and pathways. The benzothiazole and chromene moieties are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
SALOR-INT L363774-1EA can be compared with other similar compounds, such as:
2-(1,3-benzothiazol-2-yl)-3-phenylacrylonitrile: Similar structure but with a phenyl group instead of a chromene moiety.
2-(1,3-benzothiazol-2-yl)-3-(2H-chromen-3-yl)prop-2-enenitrile: Similar structure but with a different substitution pattern on the acrylonitrile group.
The uniqueness of this compound lies in its specific combination of benzothiazole and chromene rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2H-chromen-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2OS/c20-11-15(19-21-16-6-2-4-8-18(16)23-19)10-13-9-14-5-1-3-7-17(14)22-12-13/h1-10H,12H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPOKIPCWIZIX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769142-97-4 |
Source


|
| Record name | 2-(1,3-BENZOTHIAZOL-2-YL)-3-(2H-CHROMEN-3-YL)ACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992279.png)
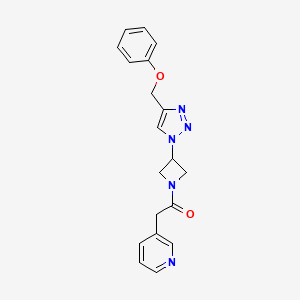
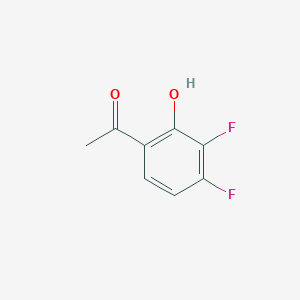
![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)
![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)
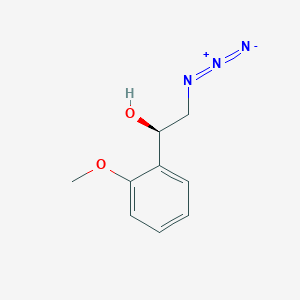
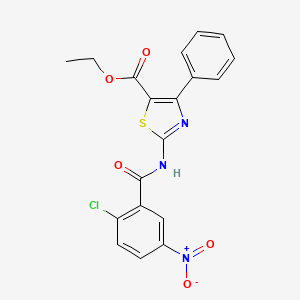
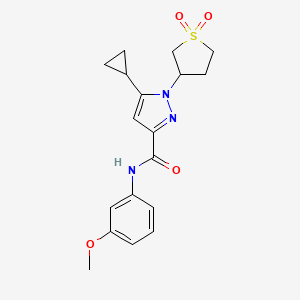
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)
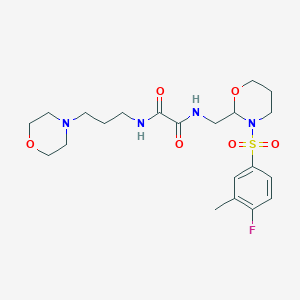

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)
